
Dibenzyl 4-(hydroxymethyl)phenyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dibenzyl 4-(hydroxymethyl)phenyl phosphate is a chemical compound with the molecular formula C₂₁H₂₁O₅P. It is a type of organophosphorus compound that contains a phosphate ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dibenzyl 4-(hydroxymethyl)phenyl phosphate can be achieved through several methods. One common approach involves the reaction of 4-(hydroxymethyl)phenol with dibenzyl phosphite in the presence of a catalyst. The reaction typically proceeds under mild conditions, such as room temperature, and yields the desired product with high selectivity .
Industrial Production Methods
Industrial production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Dibenzyl 4-(hydroxymethyl)phenyl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphate esters.
Reduction: Reduction reactions can convert the phosphate ester group to other functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phosphate ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or alcohols. The reactions typically occur under mild to moderate conditions, such as room temperature or slightly elevated temperatures .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield phosphate esters, while nucleophilic substitution can produce various substituted phenyl phosphates .
Scientific Research Applications
Dibenzyl 4-(hydroxymethyl)phenyl phosphate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphate esters and related compounds.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or drug precursor.
Mechanism of Action
The mechanism of action of dibenzyl 4-(hydroxymethyl)phenyl phosphate involves its interaction with molecular targets such as enzymes and proteins. The phosphate ester group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways and processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to dibenzyl 4-(hydroxymethyl)phenyl phosphate include:
- Dibenzyl phosphate
- Diethyl phosphite
- Benzyl phosphonate
Uniqueness
This compound is unique due to its specific structure, which includes a hydroxymethyl group attached to the phenyl ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
342808-49-5 |
|---|---|
Molecular Formula |
C21H21O5P |
Molecular Weight |
384.4 g/mol |
IUPAC Name |
dibenzyl [4-(hydroxymethyl)phenyl] phosphate |
InChI |
InChI=1S/C21H21O5P/c22-15-18-11-13-21(14-12-18)26-27(23,24-16-19-7-3-1-4-8-19)25-17-20-9-5-2-6-10-20/h1-14,22H,15-17H2 |
InChI Key |
WWJDRUUJXGLRDC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COP(=O)(OCC2=CC=CC=C2)OC3=CC=C(C=C3)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Phosphinic amide, N-[(1S)-1-(2-furanyl)propyl]-P,P-diphenyl-](/img/structure/B12581157.png)

![Dimethyl 2,2'-[(4-fluorophenyl)bismuthanediyl]dibenzoate](/img/structure/B12581175.png)
![Phosphonic acid, [amino[4-(1-methylethyl)phenyl]methyl]-, diethyl ester](/img/structure/B12581178.png)
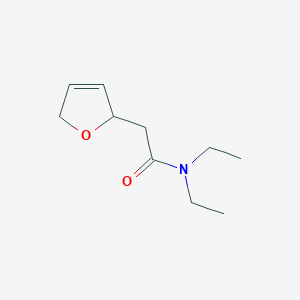
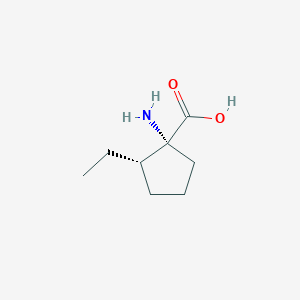
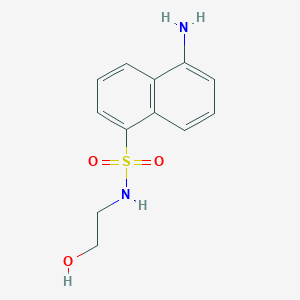
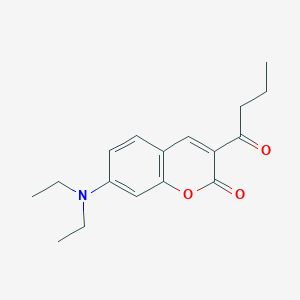
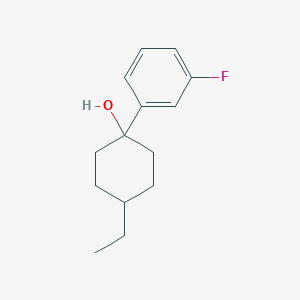

![2,2'-[5-(11-Hydroxyundecyloxy)-1,3-phenylene]bis[(4R)-4-ethyl-2-oxazoline]](/img/structure/B12581245.png)
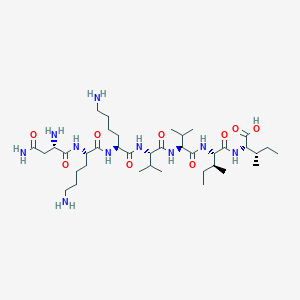

![Carbamic acid, [6-(methylthio)-1,2,4,5-tetrazin-3-yl]-, phenylmethyl ester](/img/structure/B12581256.png)
